Lipophilicity Advantage: ACD/LogP 2.26 vs. 4-Chloro-2-fluorophenylboronic acid (LogP 1.79) — A +0.47 log-unit Increase Conferring ~3× Higher Octanol-Water Partitioning
The target compound exhibits an ACD/LogP of 2.26, compared with 1.79 for 4-chloro-2-fluorophenylboronic acid (CAS 160591-91-3), which lacks the 5-methyl substituent . The +0.47 log-unit difference translates to an approximately three-fold increase in octanol-water partition coefficient, as calculated from the relationship ΔlogP = log(P_target / P_comparator) . This incremental lipophilicity is attributable to the methyl group at position 5, which contributes a calculated Hansch π-value of approximately +0.5 for aromatic methyl substitution. The difference is substantial enough to alter the ADME profile of downstream biaryl products when the boronic acid fragment is incorporated into a larger scaffold.
| Evidence Dimension | Lipophilicity — ACD/LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 2.26; ACD/LogD (pH 5.5) = 2.27; ACD/LogD (pH 7.4) = 2.21 |
| Comparator Or Baseline | 4-Chloro-2-fluorophenylboronic acid (CAS 160591-91-3): ACD/LogP = 1.79; ACD/LogD (pH 5.5) = 1.94; ACD/LogD (pH 7.4) = 1.88 |
| Quantified Difference | ΔLogP = +0.47 (~3× higher octanol-water partitioning); ΔLogD (pH 5.5) = +0.33; ΔLogD (pH 7.4) = +0.33 |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 predicted values; both compounds evaluated under identical algorithmic conditions |
Why This Matters
The +0.47 LogP difference corresponds to ~3× higher membrane partitioning, which directly affects the pharmacokinetic profile of drug candidates incorporating this fragment — procurement of the correct analog avoids an unintended potency or bioavailability shift.
